molecular formula C8H11N3O6S B607225 Durlobactam CAS No. 1467829-71-5

Durlobactam

カタログ番号 B607225
CAS番号: 1467829-71-5
分子量: 277.25
InChIキー: BISPBXFUKNXOQY-RITPCOANSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Durlobactam is a novel, broad-spectrum β-lactamase inhibitor[]. It belongs to the diazabicyclooctane class of β-lactamase inhibitors with broad-spectrum serine β-lactamase activity[]. This compound is designed to block the activity of β-lactamase enzymes, thereby restoring the bacteria-killing activity of other antibiotics[].

Durlobactam is often used in combination with sulbactam, a first-generation, narrow-spectrum β-lactamase inhibitor[]. Sulbactam has intrinsic antibacterial activity against Acinetobacter spp. due to its ability to inhibit penicillin-binding proteins 1 and 3[]. However, the clinical utility of sulbactam has been eroded over the last decades due to its susceptibility to cleavage by numerous β-lactamases present in Acinetobacter species[]. When combined with durlobactam, the activity of sulbactam is restored against this problematic pathogen[].

In scientific research, durlobactam has shown potent activity against globally diverse carbapenem-resistant Acinetobacter baumannii–calcoaceticus complex (ABC) isolates, including colistin-resistant and extensively drug-resistant isolates[]. In a phase 3, pathogen-specific, randomised controlled trial, the efficacy and safety of sulbactam–durlobactam were compared with colistin, both in combination with imipenem–cilastatin as background therapy, in patients with serious infections caused by carbapenem-resistant ABC[].

作用機序

Target of Action  Durlobactam is a member of the diazabicyclooctane class of β-lactamase inhibitors with broad-spectrum activity against Ambler class A, C, and D serine β-lactamases[]. It is often used in combination with sulbactam, a first-generation, narrow-spectrum β-lactamase inhibitor[][].

Mode of Action  Durlobactam forms a covalent bond with the active site serine of β-lactamase enzymes. This bond is reversible because the sulfated amine is able to recyclize onto the carbamate, allowing the intact inhibitor to dissociate. When combined with sulbactam, the activity of sulbactam is effectively restored against multidrug-resistant strains[][].

Result of Action  The combination of durlobactam and sulbactam has shown potent activity against globally diverse carbapenem-resistant Acinetobacter baumannii–calcoaceticus complex (Durlobactam) isolates. This combination is currently in late-stage development for the treatment of Acinectobacter infections, including those caused by carbapenem-resistant isolates[][].

Action Environment  The action of durlobactam is not significantly affected by environmental factors. However, the effectiveness of durlobactam can be influenced by the presence of other β-lactamase inhibitors, such as sulbactam[][].

Chemical Properties

Chemical Reaction Type  Durlobactam is a β-lactamase inhibitor. When it reacts with a β-lactamase, the enzyme is carbamoylated on the active site serine nucleophile with the full mass of the inhibitor (277 Da) and the cyclic urea is opened[].

Reactivity  Durlobactam has been shown to have broad-spectrum activity against Ambler class A, C, and D serine β-lactamases[][]. It is typically given in combination with sulbactam to protect it from degradation by certain serine-beta-lactamases[].

Stability  Durlobactam has been shown to be generally safe and well-tolerated when administered either alone or in combination with sulbactam and/or imipenem-cilastatin[]. The systemic clearance of durlobactam does not change after single and multiple doses[].

Biochemical Properties

Cellular Effects of Durlobactam

Durlobactam, when combined with sulbactam, effectively restores the activity of sulbactam against multidrug-resistant strains of bacteria[]. It is used to treat hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia (HABP/VABP), caused by susceptible isolates of Acinetobacter baumannii-calcoaceticus complex[].

Molecular Mechanism of Durlobactam

The molecular mechanism of Durlobactam involves inhibiting β-lactamases, which are enzymes that provide resistance to β-lactam antibiotics[]. Durlobactam protects sulbactam from degradation by certain serine-beta-lactamases[].. Sulbactam has the ability to inhibit certain penicillin-binding proteins, essential enzymes involved in bacterial cell wall synthesis[].

Time Effect of Durlobactam

In static time kill experiments, sulbactam/durlobactam was bactericidal (defined as a ≥ 3-log reduction in viable cells) against 6 of 10 A. baumannii isolates at 8 × the sulbactam/durlobactam MIC, and a further 3 isolates showed a 2.4- to 2.9-log reduction by 24 hours[].

科学的研究の応用

Treatment of Multidrug-Resistant Acinetobacter baumannii Infections

Durlobactam has been proposed for use against multidrug-resistant Acinetobacter baumannii. It is effective against A. baumannii when used in combination with sulbactam[].The efficacy and safety of durlobactam in the treatment of multidrug-resistant A. baumannii infections was carried out[].

Treatment of Serious Infections Caused by Acinetobacter baumannii–calcoaceticus Complex

Durlobactam, in combination with sulbactam, has been used in the treatment of serious infections caused by carbapenem-resistant Acinetobacter baumannii–calcoaceticus complex[]. In a phase 3, pathogen-specific, randomised controlled trial, the efficacy and safety of sulbactam–durlobactam were compared with colistin, both in combination with imipenem–cilastatin as background therapy, in patients with serious infections caused by carbapenem-resistant Acinetobacter baumannii–calcoaceticus complex[].

Restoration of Sulbactam Susceptibility

Durlobactam restores sulbactam susceptibility to engineered A. baumannii strains overexpressing individual β-lactamases[].

Bactericidal Activity

In static time kill experiments, sulbactam/durlobactam was bactericidal (defined as a ≥ 3-log reduction in viable cells) against 6 of 10 A. baumannii isolates at 8 × the sulbactam/durlobactam MIC, and a further 3 isolates showed a 2.4- to 2.9-log reduction by 24 hours[].

Enhancement of Cefiderocol Activity

Durlobactam may also enhance the activity of cefiderocol[].

将来の方向性

Expanding Clinical Applications

The current focus of durlobactam research is on its efficacy against specific bacterial infections, particularly those caused by Acinetobacter baumannii. Future research directions may include exploring the potential of durlobactam in treating a wider range of infections, especially those resistant to conventional treatments. Recent studies highlight durlobactam's effectiveness when combined with sulbactam against multidrug-resistant strains, suggesting promising applications in addressing antibiotic resistance challenges (Sagan et al., 2019).

Pharmacokinetic and Safety Profile Optimization

Further studies are needed to refine the pharmacokinetic and safety profiles of durlobactam, especially in diverse patient populations, including those with varying degrees of renal impairment. Understanding how different physiological conditions affect durlobactam's efficacy and tolerability can guide more precise dosing regimens and reduce potential adverse effects (Lickliter et al., 2020).

Addressing Resistance Mechanisms

An important future research direction is the investigation of resistance mechanisms against durlobactam. As resistance evolution is a constant threat, understanding how bacteria might develop resistance to durlobactam will be crucial for maintaining its long-term effectiveness. This includes examining genetic factors that contribute to reduced susceptibility to durlobactam and developing strategies to mitigate such resistance (Dousa et al., 2022).

Global Efficacy and Accessibility

Research should also focus on the global efficacy of durlobactam, considering geographical variations in bacterial strains and resistance patterns. Expanding clinical trials to include diverse populations and environments can help establish its effectiveness across different regions and facilitate wider accessibility.

Integrating with Other Therapies

Finally, exploring the integration of durlobactam with other therapies, especially in the context of combination treatments, could open new avenues for treating complex infections. Research should investigate how durlobactam interacts with other antibiotics and whether such combinations can enhance therapeutic outcomes, reduce resistance development, or lower toxicity.

特性

IUPAC Name

[(2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O6S/c1-4-2-5-3-10(6(4)7(9)12)8(13)11(5)17-18(14,15)16/h2,5-6H,3H2,1H3,(H2,9,12)(H,14,15,16)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISPBXFUKNXOQY-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2CN(C1C(=O)N)C(=O)N2OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2CN([C@@H]1C(=O)N)C(=O)N2OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Durlobactam

CAS RN

1467829-71-5
Record name Durlobactam [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467829715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Durlobactam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16704
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DURLOBACTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSA33KO9WA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。